N-cyclopropyl-6-methoxypyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-cyclopropyl-6-methoxypyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-9-5-2-7(6-11-9)10(13)12-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUATZMZHJVVNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-6-methoxypyridine-3-carboxamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base.
Cyclopropyl Group Addition: The cyclopropyl group can be added through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid with ammonia or amines under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This can include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and carboxamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the methoxy or carboxamide groups.
Scientific Research Applications
N-cyclopropyl-6-methoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-6-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following analogs share core pyridine or fused-ring systems but differ in substituents and pharmacological profiles:
Compound 1 : 3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methyl-thieno[2,3-b]pyridine-2-carboxamide (LY2033298)
- Molecular Formula : C₁₃H₁₄ClN₃O₂S
- Molecular Weight : ~323.78 g/mol
- Key Features: Fused thieno[2,3-b]pyridine ring system (introduces sulfur atom). Additional substituents: 5-chloro, 4-methyl, and 3-amino groups. Pharmacological Implications:
- The thienopyridine core may enhance lipophilicity and membrane permeability compared to the simpler pyridine scaffold .
- Chlorine and methyl groups likely improve binding affinity and metabolic stability.
Compound 2 : 5-(3-(tert-butylcarbamoyl)phenyl)-6-((2,2-difluoropropyl)amino)-2-(4-fluorophenyl)-N-methylfuro[2,3-b]pyridine-3-carboxamide
- Key Features: Furo[2,3-b]pyridine core (oxygen-containing fused ring). Bulky substituents: 4-fluorophenyl, tert-butylcarbamoyl, and difluoropropylamino groups. Pharmacological Implications:
- Fluorine atoms enhance metabolic stability and electronic interactions with targets.
- The furopyridine system may improve solubility compared to thienopyridines .
Comparative Data Table
| Parameter | N-cyclopropyl-6-methoxypyridine-3-carboxamide | Compound 1 (LY2033298) | Compound 2 (Furopyridine analog) |
|---|---|---|---|
| Core Structure | Pyridine | Thieno[2,3-b]pyridine | Furo[2,3-b]pyridine |
| Molecular Weight | 200.21 g/mol | 323.78 g/mol | ~521.54 g/mol (estimated) |
| Key Substituents | Cyclopropyl, 6-methoxy | 5-Cl, 4-Me, 3-NH₂ | 4-F-phenyl, tert-butylcarbamoyl |
| Lipophilicity (Predicted) | Moderate | High | Moderate-High |
| Metabolic Stability | Likely moderate | Enhanced (Cl, S) | Enhanced (F substituents) |
Biological Activity
N-cyclopropyl-6-methoxypyridine-3-carboxamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Structural Characteristics
This compound features a pyridine ring with a methoxy group and a cyclopropyl substituent. Its molecular formula is . The unique structural elements of this compound contribute to its interaction with various biological targets, making it a candidate for therapeutic applications.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against several bacterial strains and cancer cell lines, suggesting its potential as an antimicrobial agent and an anticancer drug.
Inhibition of Salt-Inducible Kinases (SIKs)
A significant aspect of the biological activity of this compound is its role as a dual inhibitor of salt-inducible kinases 2 and 3 (SIK2/SIK3) . These kinases are involved in various cellular processes, including inflammation and metabolism. The inhibition of SIKs can lead to therapeutic effects in autoimmune diseases and cancers .
The mechanism by which this compound exerts its biological effects involves the modulation of specific signaling pathways. It is believed to inhibit certain enzymes or receptors, thereby altering biochemical pathways crucial for cell proliferation and survival.
Case Studies and Research Findings
- In Vitro Studies : In vitro experiments demonstrated that this compound effectively inhibited the growth of cancer cell lines with IC50 values in the low micromolar range. For example, studies showed IC50 values of approximately 500 nM against specific cancer types, indicating potent activity .
- Mechanistic Insights : Further mechanistic studies revealed that the compound interacts with ATP-binding sites in kinases, forming critical hydrogen bonds that enhance its inhibitory potency .
- Selectivity Profiles : The selectivity of this compound for SIK2/SIK3 over SIK1 was highlighted in structure-activity relationship (SAR) studies, showcasing its potential to minimize off-target effects .
Comparative Analysis with Analogues
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-cyclopropyl-6-methoxypyridine-2-carboxamide | Similar pyridine structure, different position | Potentially different biological activity profile |
| N-cyclopropyl-6-hydroxypyridine-2-carboxamide | Hydroxyl group instead of methoxy | Different solubility and reactivity |
| N-cyclopropyl-pyridinyl derivatives | General pyridinyl structure | Diverse potential applications based on substitutions |
This table illustrates how variations in functional groups can significantly influence biological activity and therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for N-cyclopropyl-6-methoxypyridine-3-carboxamide, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves coupling cyclopropylamine with activated pyridinecarboxylic acid derivatives. For example, a related compound (N-cyclopropyl-3-formyl-4-(6-(trifluoromethyl)pyridine-3-carbonyl)-1H-pyrrole-2-carboxamide) was synthesized via sequential carboxamide formation using cyclopropylamine under mild basic conditions (e.g., DCM with EDC/HOBt coupling agents) . Optimization includes adjusting reaction temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents. Purity can be enhanced via recrystallization or silica gel chromatography.
Q. What analytical techniques are essential for characterizing N-cyclopropyl-6-methoxypyridine-3-carboxamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms cyclopropyl and methoxy substituents (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy at δ ~3.8 ppm).
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98% recommended for biological assays), as seen in structurally similar compounds like LY2033298 .
- Mass Spectrometry (ESI-MS) : Verify molecular weight (e.g., expected [M+H]+ for C11H13N2O2: 221.09).
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize target classes based on structural analogs. For example, pyridinecarboxamides often target kinases or G protein-coupled receptors (GPCRs). Use:
- In vitro kinase assays (e.g., ADP-Glo™ for ATPase activity).
- GPCR binding assays (e.g., radioligand displacement for adrenergic or serotonin receptors).
- Cellular viability assays (e.g., MTT in cancer cell lines). Reference compounds like VX-680 (a kinase inhibitor) provide benchmarking strategies .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the binding mode of N-cyclopropyl-6-methoxypyridine-3-carboxamide to its target?
- Methodological Answer :
- Software : Use AutoDock Vina for docking simulations due to its improved scoring function and speed .
- Protocol :
Prepare the ligand (compound) and receptor (target protein) files in PDBQT format.
Define a grid box encompassing the active site (e.g., ATP-binding pocket for kinases).
Run multi-threaded docking with exhaustiveness ≥8 for conformational sampling.
Validate results with MD simulations (e.g., GROMACS) to assess binding stability.
- Example : Analog PF-01247324 showed affinity for trichlorophenyl-substituted targets, suggesting hydrophobic interactions in similar scaffolds .
Q. How can researchers resolve discrepancies between computational binding predictions and experimental bioactivity data?
- Methodological Answer :
- Step 1 : Verify compound stability under assay conditions (e.g., pH, temperature) using HPLC .
- Step 2 : Perform orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity).
- Step 3 : Re-examine docking parameters (e.g., protonation states, solvation effects).
- Step 4 : Synthesize and test derivatives to isolate critical functional groups (e.g., cyclopropyl vs. methyl substituents).
Q. What experimental strategies are recommended to study metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Metabolite ID : Use high-resolution MS (e.g., Q-TOF) to detect oxidative (e.g., O-demethylation) or hydrolytic products.
- Stress testing : Expose to acidic/alkaline conditions or UV light to identify degradation products (refer to ICH guidelines) .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤0.1% final concentration) or cyclodextrins for solubilization.
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Nanoparticle formulation : Encapsulate in PLGA or liposomes for controlled release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
